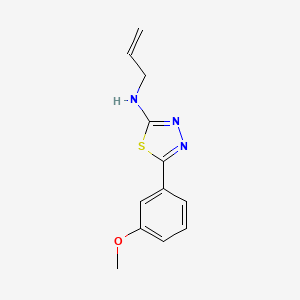

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an allyl group, a methoxyphenyl group, and an amine group attached to the thiadiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with allyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiadiazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反応の分析

Nucleophilic Substitution at the Allyl Group

The allyl substituent undergoes nucleophilic substitution due to its π-electrophilic nature. Common reagents and outcomes include:

-

Mechanistic Insight : The allyl group’s α,β-unsaturated system facilitates Michael addition or radical-mediated pathways under basic or catalytic conditions .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl ring undergoes regioselective EAS at the para position relative to the methoxy group:

-

Regioselectivity : The methoxy group directs electrophiles to the para position via resonance stabilization .

Oxidation of the Allyl Group

The allyl moiety is susceptible to oxidative transformations:

| Oxidizing Agent | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Glycol derivatives (dihydroxylation) | |

| Ozone | CH₂Cl₂, −78°C | Aldehyde/thiadiazole cleavage products | |

| mCPBA | CHCl₃, 0°C | Epoxide intermediates |

-

Key Applications : Epoxides derived from this reaction serve as intermediates for cross-coupling or polymerization.

Coordination with Metal Ions

The thiadiazole nitrogen atoms and amine group act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, reflux | Cu(II)-thiadiazole complexes | |

| PdCl₂ | DMSO, 60°C | Pd(II) catalysts for cross-coupling | |

| FeCl₃ | MeOH, RT | Fe(III) polymeric networks |

-

Catalytic Utility : Pd(II) complexes enhance Suzuki-Miyaura coupling efficiency in organic synthesis.

Functionalization of the Amine Group

The primary amine undergoes derivatization to enhance pharmacological properties:

-

Biological Relevance : N-Acylated derivatives exhibit improved antimicrobial and anticancer activities .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Reagents | Products/Outcomes | Reference |

|---|---|---|---|

| HCl (concentrated) | Reflux, 12 h | Thiourea and nitrile fragments | |

| NaOH (50%) | 100°C, 6 h | Mercaptan and amide intermediates |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the thiadiazole nitrogen, followed by nucleophilic attack .

Radical-Mediated Reactions

The allyl group participates in radical chain processes:

| Initiator | Conditions | Products/Outcomes | Reference |

|---|---|---|---|

| AIBN | Benzene, 80°C | Polymerized thiadiazole derivatives | |

| UV light | CCl₄, RT | Chlorinated adducts |

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

類似化合物との比較

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:

N-allyl-5-(3-trifluoromethylphenyl)-1,3,4-thiadiazol-2-amine: This compound has a trifluoromethyl group instead of a methoxy group, which may result in different chemical and biological properties.

N-allyl-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine:

生物活性

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3OS and a molecular weight of 247.32 g/mol. The compound features a thiadiazole ring, which is known for various biological activities, including antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. A study focused on various thiadiazole derivatives reported that compounds similar to this compound showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting high potency against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-Aryl Thiadiazoles | 10 - 50 | Staphylococcus aureus |

| N-Allyl Thiadiazoles | 5 - 25 | Escherichia coli |

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. In vitro studies demonstrated that certain thiadiazole compounds exhibited inhibition against viruses like the hepatitis C virus (HCV) and influenza A virus. For instance, a related compound showed an IC50 value of approximately 0.35 µM against HCV NS5B RNA polymerase, indicating strong antiviral activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the thiadiazole ring and the phenyl group play crucial roles in enhancing activity:

- Substituent Effects : Electron-donating groups (like methoxy) enhance activity by stabilizing the compound's interaction with biological targets.

- Allyl Group : The presence of the allyl group is associated with increased lipophilicity, which may facilitate better cell membrane penetration.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiadiazole derivatives and tested their antimicrobial efficacy. Among these, this compound was highlighted for its superior activity against resistant strains of bacteria. The study concluded that this compound could serve as a lead for further development in antimicrobial therapies .

Case Study 2: Antiviral Potential

In another investigation focused on antiviral agents derived from thiadiazoles, N-allyl derivatives were tested against various viral strains. The results indicated that these compounds could inhibit viral replication effectively at low concentrations. This positions this compound as a candidate for further research in antiviral drug development .

特性

IUPAC Name |

5-(3-methoxyphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-3-7-13-12-15-14-11(17-12)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTUZCONFRAINY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。